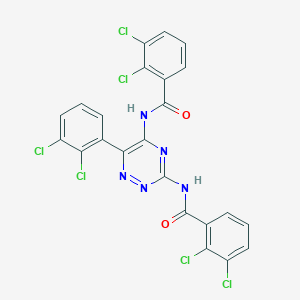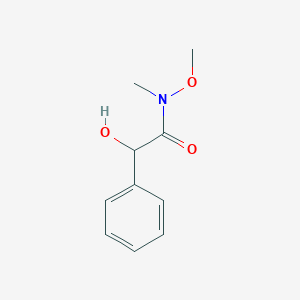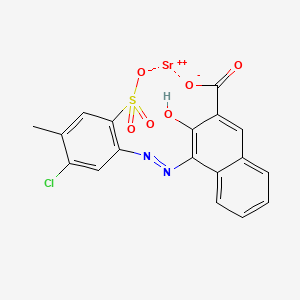
1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one, also known as 3-pyridyl-3-pyridylacrylonitrile (PPAN) is an organic compound that has become increasingly important in scientific research due to its unique properties. It is a colorless liquid that is soluble in water and is used as a building block to create a variety of other compounds. PPAN has a wide range of applications in the field of chemistry, including in the synthesis of organic molecules, the production of pharmaceuticals, and the development of new materials.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one involves the condensation reaction between 3-pyridinecarboxaldehyde and 3-acetylpyridine in the presence of a base.
Starting Materials
3-pyridinecarboxaldehyde, 3-acetylpyridine, Base (such as sodium hydroxide or potassium hydroxide), Solvent (such as ethanol or methanol)
Reaction
Mix 3-pyridinecarboxaldehyde and 3-acetylpyridine in a solvent (such as ethanol or methanol)., Add a base (such as sodium hydroxide or potassium hydroxide) to the mixture and stir., Heat the mixture under reflux for several hours., Cool the mixture and filter the resulting solid., Wash the solid with a solvent (such as ethanol or methanol) and dry it., The resulting compound is 1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one.
科学的研究の応用
PPAN is a versatile compound that has a wide range of applications in scientific research. It has been used in the synthesis of organic molecules, such as polymers, catalysts, and pharmaceuticals. In addition, PPAN has been used in the development of new materials, including polymers, catalysts, and nanomaterials. PPAN has also been used in the study of biological processes, such as cell signaling, gene regulation, and enzyme activity.
作用機序
The mechanism of action of PPAN is not fully understood, however, it is believed to interact with certain proteins, enzymes, and receptors in the body. It has been shown to interact with the enzyme tyrosinase, which is involved in the production of melanin, and the receptor PPAR-γ, which is involved in the regulation of glucose and lipid metabolism. In addition, PPAN has been shown to inhibit the activity of certain proteins, such as cyclooxygenase-2, which is involved in inflammation.
生化学的および生理学的効果
PPAN has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosinase and cyclooxygenase-2, and to interact with certain receptors, such as PPAR-γ. In addition, PPAN has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. In animal studies, PPAN has been shown to reduce inflammation and improve insulin sensitivity.
実験室実験の利点と制限
The advantages of using PPAN in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. In addition, PPAN is relatively stable and can be stored for long periods of time. The main limitation of using PPAN in laboratory experiments is its low solubility in water, which can make it difficult to work with.
将来の方向性
There are a number of potential future directions for PPAN research. One potential direction is to further investigate the biochemical and physiological effects of PPAN, as well as its potential applications in the development of new drugs and materials. Additionally, further research could be conducted to investigate the mechanism of action of PPAN and to develop new methods of synthesis. Finally, further research could be conducted to investigate the potential toxicity of PPAN and to develop strategies for safe and effective use.
特性
CAS番号 |
13309-07-4 |
|---|---|
製品名 |
1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one |
分子式 |
C₁₃H₁₀N₂O |
分子量 |
210.23 |
同義語 |
1,3-Di-3-pyridinyl-2-propen-1-one; 1,3-Di-3-pyridyl-2-propen-1-one; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[2-(Trifluoroacetyl)-4-chlorophenyl]-2-bromoacetamide](/img/structure/B1144612.png)